![molecular formula C26H22N4O3 B2880508 1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900875-33-4](/img/structure/B2880508.png)

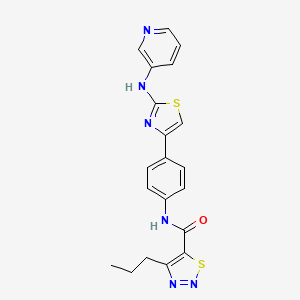

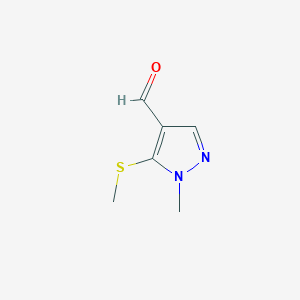

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines is a well-studied area with numerous methods described in the literature . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrimidines. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .科学的研究の応用

Anticancer Activity

The pyrrolo[2,3-d]pyrimidine moiety is a significant pharmacophore in the design of anticancer drugs. Compounds with this structure have been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast cancer . The compound’s ability to inhibit cyclin-dependent kinases (CDKs) makes it a promising candidate for targeted cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancer.

CDK Inhibition for Breast Cancer Treatment

Selective inhibition of CDK4/6 has emerged as an effective treatment strategy for ER+ advanced breast cancer. The compound’s structural similarity to known CDK4/6 inhibitors like ribociclib and palbociclib suggests its potential use in combination with endocrine therapy to improve patient outcomes in terms of progression-free survival and overall survival .

Targeted Therapy for Triple-Negative Breast Cancer

The compound has shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, indicating its potential as a more effective treatment option for this aggressive and difficult-to-treat form of breast cancer .

Structure-Activity Relationship (SAR) Studies

The compound’s pyrimidine core is a versatile scaffold for the development of new anticancer agents. SAR studies can explore the relationship between the compound’s structure and its biological activity, leading to the design of more potent and efficacious anticancer drugs .

Chemical Synthesis and Drug Design

The compound’s complex structure provides a rich framework for chemical synthesis studies. It can serve as a model compound for developing novel synthetic routes and methodologies, which are crucial for the advancement of medicinal chemistry and drug design .

Pharmacological Research

Due to its structural resemblance to nucleotide bases, the compound can be used in pharmacological research to study its interaction with DNA and RNA, providing insights into its mechanism of action and potential therapeutic applications .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle, effectively halting cell division .

Pharmacokinetics

Based on its structural similarity to other pyrimidine derivatives, it is expected to have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell division, which can lead to cell death or senescence . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

将来の方向性

特性

IUPAC Name |

6-benzyl-N-(4-methoxyphenyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-17-8-13-23-28-24-21(26(32)30(23)15-17)14-22(29(24)16-18-6-4-3-5-7-18)25(31)27-19-9-11-20(33-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRKFHVYSFTYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

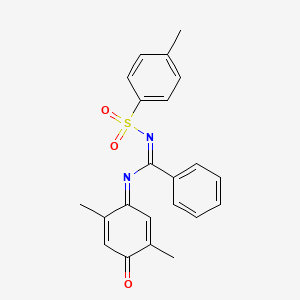

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2880425.png)

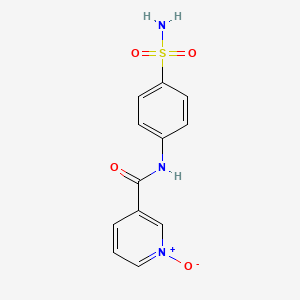

![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylic acid](/img/structure/B2880426.png)

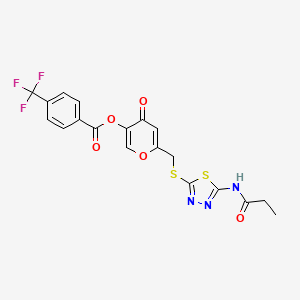

![Methyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2880433.png)

![N-cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2880436.png)

![2-[(Dimethylamino)methyl]-4-nitrophenol](/img/structure/B2880440.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)